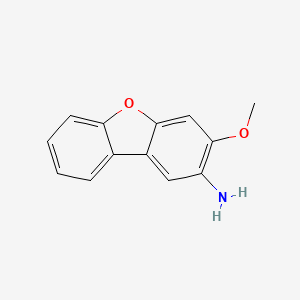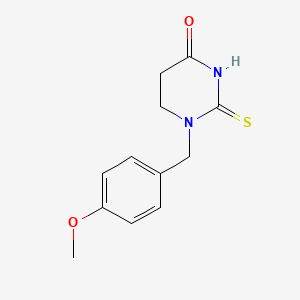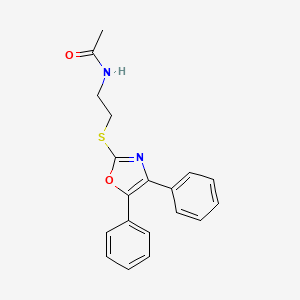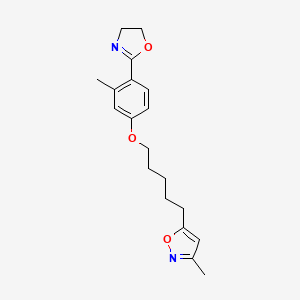
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is fused with a benzothiazole moiety and a methoxy group. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an imine intermediate. This intermediate is then cyclized with anthranilic acid derivatives under acidic or basic conditions to yield the quinazolinone structure.
-
Step 1: Formation of Imine Intermediate
Reagents: 2-aminobenzothiazole, aldehyde
Conditions: Solvent (e.g., ethanol), reflux
-
Step 2: Cyclization
Reagents: Imine intermediate, anthranilic acid derivative
Conditions: Acidic or basic medium, elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
-
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
Reagents: Oxidizing agents like potassium permanganate (KMnO₄)
Conditions: Aqueous or organic solvent, room temperature or elevated temperature
-
Reduction: : The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Reagents: Reducing agents like sodium borohydride (NaBH₄)
Conditions: Solvent (e.g., methanol), room temperature
-
Substitution: : The methoxy group can be substituted with other functional groups.
Reagents: Nucleophiles like amines or thiols
Conditions: Solvent (e.g., dichloromethane), room temperature or reflux
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinazolinone ring results in dihydroquinazolinone.
科学研究应用
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzothiazole moiety is known to interact with DNA, proteins, and other biomolecules, contributing to its biological activity.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the benzothiazole moiety, resulting in different biological activities.
3-(4-Hydroxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and biological properties.
3-(4-Methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Contains a methyl group instead of a methoxy group, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of the methoxy group in 3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
918154-61-7 |
|---|---|
分子式 |
C22H15N3O2S |
分子量 |
385.4 g/mol |
IUPAC 名称 |
3-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3O2S/c1-27-17-12-7-13-18-19(17)24-22(28-18)25-20(14-8-3-2-4-9-14)23-16-11-6-5-10-15(16)21(25)26/h2-13H,1H3 |
InChI 键 |
VCXQZJPMKFYJGY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-isopropoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12912755.png)








